molecular formula C27H44O2 B121122 1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol CAS No. 63181-13-5

1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol

Cat. No. B121122
CAS RN: 63181-13-5
M. Wt: 400.6 g/mol
InChI Key: OFHCOWSQAMBJIW-FLFCXVRSSA-N
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Description

1beta-Hydroxyvitamin D3, also known as 1beta-hydroxycholecalciferol, is a synthetic analog of the hormonal form of vitamin D3. It is closely related to 1,25-dihydroxycholecalciferol, the biologically active form of vitamin D3, which is known to play a crucial role in calcium homeostasis and bone metabolism. The synthesis of 1beta-hydroxycholecalciferol is simpler than that of 1alpha,25-dihydroxycholecalciferol, making it an attractive candidate for therapeutic applications in metabolic bone diseases .

Synthesis Analysis

The synthesis of 1beta-hydroxyvitamin D3 involves specific hydroxylations of cholecalciferol at carbons 25 and 1. The process begins with the conversion of cholecalciferol to 25-hydroxycholecalciferol in the liver. This is followed by a further hydroxylation in the kidney, where 25-hydroxycholecalciferol-1-hydroxylase catalyzes the production of 1,25-dihydroxycholecalciferol. This enzyme's activity is influenced by the body's vitamin D3 status and is inhibited by calcium and phosphate, suggesting mechanisms for the regulation of vitamin D3 hormone production .

Molecular Structure Analysis

1,25-Dihydroxycholecalciferol has a molecular formula of C27H44O3 and is produced in the kidney from 25-hydroxycholecalciferol. It is significantly more active than cholecalciferol in stimulating intestinal calcium transport, indicating its role as the biologically active form of vitamin D3 in the intestine . The molecule's structure has been confirmed through mass spectrometry and ultraviolet absorption spectrophotometry .

Chemical Reactions Analysis

The biological activity of 1beta-hydroxycholecalciferol is comparable to that of 1,25-dihydroxycholecalciferol. It is highly potent in stimulating intestinal calcium absorption and bone calcium mobilization. The synthetic analog, 1alpha-hydroxycholecalciferol, has been shown to have similar potency and rapid physiological response in vitamin D-deficient chicks, indicating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

1beta-Hydroxyvitamin D3 shares similar physical and chemical properties with its natural counterpart, 1,25-dihydroxyvitamin D3. It is lipophilic and designed to be inert toward 24-hydroxylase enzyme catabolism, which is responsible for the degradation of vitamin D3 metabolites. This inertness contributes to its low calcemic activity in vivo while retaining high antiproliferative and transcriptional activity, making it a pharmacologically desirable compound .

Relevant Case Studies

In a study involving premenopausal women, daily supplementation with 20 microg of cholecalciferol during winter significantly increased serum 25-hydroxyvitamin D concentrations, indicating the dose's adequacy in optimizing vitamin D status . Another case study on patients with autosomal recessive vitamin D dependency showed that treatment with 1alpha-hydroxycholecalciferol at low doses corrected hypocalcemia and suppressed parathyroid hormone-dependent renal loss of amino acids, demonstrating its effectiveness as a therapeutic agent .

properties

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-FLFCXVRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415284
Record name 1|A-Calcidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1beta-Hydroxyvitamin D3/1beta-hydroxycholecalciferol

CAS RN

63181-13-5
Record name (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1beta,3beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063181135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1|A-Calcidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1.BETA.-CALCIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72HYL8OKC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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